molecular formula C22H17NO4 B3248444 Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate CAS No. 186501-24-6

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate

Cat. No.: B3248444
CAS No.: 186501-24-6
M. Wt: 359.4 g/mol
InChI Key: MZXJOOUMQIFCLF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is a chemical compound with the molecular formula C22H17NO4 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate typically involves the reaction of 2-(benzyloxy)aniline with methyl 2-bromo-4-formylbenzoate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzo[d]oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzo[d]oxazole derivatives and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

methyl 2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-25-22(24)17-11-7-13-19-20(17)23-21(27-19)16-10-5-6-12-18(16)26-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJOOUMQIFCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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